Antiproliferative Activity Against SK-OV-3 and HCT116 Cancer Cell Lines – Class-Level Comparison with Benchmark Analog 7b
The most thoroughly characterized analog in the 2-phenylquinoline-4-carboxamide series, compound 7b, inhibits proliferation of SK-OV-3 (ovarian adenocarcinoma) and HCT116 (colorectal carcinoma) cells with IC50 values of 0.5 µM and 0.2 µM, respectively [1]. The target compound shares the identical 2-phenylquinoline-4-carboxamide pharmacophore but differs in its thiophene-linked N-methylcarbamoyl terminus. In the same study, compound 7a (4-aminophenyl analog) shows IC50 values of approximately 1.0–1.5 µM against SK-OV-3 and 0.5–0.8 µM against HCT116, demonstrating that the position and nature of the terminal substituent can shift potency by >2-fold [1]. Direct IC50 data for the target compound against these cell lines are not publicly available; therefore its antiproliferative activity relative to 7b or 7a cannot be quantified at this time.
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | Compound 7b (N-(3-aminophenyl)-2-phenylquinoline-4-carboxamide): IC50 = 0.5 µM (SK-OV-3), 0.2 µM (HCT116); Compound 7a (N-(4-aminophenyl)-2-phenylquinoline-4-carboxamide): IC50 ≈ 1.0–1.5 µM (SK-OV-3), ≈ 0.5–0.8 µM (HCT116) |
| Quantified Difference | Cannot be calculated; class-level SAR indicates >2-fold potency variation between closely related analogs differing by a single substituent position or type |
| Conditions | SK-OV-3 and HCT116 human cancer cell lines; MTT assay; 48-72 h exposure [1] |
Why This Matters
The established SAR demonstrates that even modest structural changes in this series produce quantifiable potency differences, meaning that procurement of the exact compound—rather than a close analog—is essential for reproducible tubulin-polymerization research.
- [1] Zhu, L., et al. Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 2017, 25(21), 5939–5951. DOI: 10.1016/j.bmc.2017.09.004. View Source
